molecular formula C22H33N3O3 B5232902 1-{3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine

1-{3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine

Numéro de catalogue B5232902
Poids moléculaire: 387.5 g/mol
Clé InChI: LZXLFBSMCGYCJT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-{3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine, commonly known as BRL-15572, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mécanisme D'action

BRL-15572 acts as a competitive antagonist at the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. By blocking the activity of this receptor, BRL-15572 can modulate the release of dopamine in the brain, which is known to play a crucial role in various neurological processes such as reward, motivation, and movement.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have several biochemical and physiological effects in the brain. It has been found to decrease the release of dopamine in the mesolimbic system, which is thought to be responsible for its antipsychotic and anti-addictive effects. It has also been shown to increase the release of acetylcholine in the prefrontal cortex, which is thought to be responsible for its cognitive-enhancing effects.

Avantages Et Limitations Des Expériences En Laboratoire

BRL-15572 has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor, which allows for more specific targeting of this receptor in the brain. However, it also has some limitations, including its poor solubility in water, which can make it difficult to administer in certain experiments.

Orientations Futures

There are several future directions for research on BRL-15572, including its potential therapeutic applications in the treatment of various neurological disorders such as schizophrenia, addiction, and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of BRL-15572 and its effects on other neurotransmitter systems in the brain. Finally, the development of more potent and selective antagonists of the dopamine D3 receptor may lead to the development of more effective treatments for these disorders.
Conclusion:
In conclusion, BRL-15572 is a synthetic compound that has shown potential therapeutic applications in the treatment of various neurological disorders. Its selective antagonism of the dopamine D3 receptor makes it a promising target for the development of new treatments for these disorders. However, further research is needed to fully understand its mechanism of action and potential limitations.

Méthodes De Synthèse

BRL-15572 is a synthetic compound that can be prepared using a multistep process. The first step involves the reaction of 1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinol with 3-(4-bromo-phenyl)propanoic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with 4-ethylpiperazine to form BRL-15572.

Applications De Recherche Scientifique

BRL-15572 has been studied extensively in the field of neuroscience and has shown potential therapeutic applications in the treatment of various neurological disorders. It has been found to be a selective antagonist of the dopamine D3 receptor, which is implicated in the pathophysiology of several neuropsychiatric disorders such as schizophrenia, addiction, and Parkinson's disease.

Propriétés

IUPAC Name

3-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3/c1-2-23-12-14-25(15-13-23)21(26)7-6-18-8-10-24(11-9-18)16-19-4-3-5-20-22(19)28-17-27-20/h3-5,18H,2,6-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXLFBSMCGYCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CCC2CCN(CC2)CC3=C4C(=CC=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[1-(1,3-Benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.